molecular formula C18H19N3O3 B12231180 2-Benzyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12231180
M. Wt: 325.4 g/mol
InChI Key: WVPXJQFTJQTNDJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines a benzyl group, an oxazole ring, and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and a primary amide under basic conditions.

    Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core: This core structure can be prepared through a series of cyclization and hydrogenation reactions starting from a suitable diene precursor.

    Coupling Reactions: The benzyl group and the oxazole moiety are introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Oxazoline, oxazolidine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for binding studies with various biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique structural features for enhanced performance.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and oxazole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of structural motifs, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

5-benzyl-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C18H19N3O3/c1-12-7-14(24-19-12)9-20-10-15-16(11-20)18(23)21(17(15)22)8-13-5-3-2-4-6-13/h2-7,15-16H,8-11H2,1H3

InChI Key

WVPXJQFTJQTNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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